{3,4-bis[(methylamino)sulfonyl]-1H-pyrrol-1-yl}acetic acid
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Overview
Description
{3,4-bis[(methylamino)sulfonyl]-1H-pyrrol-1-yl}acetic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with methylamino sulfonyl groups and an acetic acid moiety
Preparation Methods
The synthesis of {3,4-bis[(methylamino)sulfonyl]-1H-pyrrol-1-yl}acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrrole derivative with methylamino sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using advanced catalysts or employing continuous flow reactors.
Chemical Reactions Analysis
{3,4-bis[(methylamino)sulfonyl]-1H-pyrrol-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the methylamino groups, forming new derivatives.
Scientific Research Applications
{3,4-bis[(methylamino)sulfonyl]-1H-pyrrol-1-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {3,4-bis[(methylamino)sulfonyl]-1H-pyrrol-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
{3,4-bis[(methylamino)sulfonyl]-1H-pyrrol-1-yl}acetic acid can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also contain a heterocyclic ring and exhibit similar biological activities, but differ in their substitution patterns and specific applications.
1H-Pyrazolo[3,4-b]quinolines: These compounds are known for their fluorescence properties and are used in different applications, such as sensors and imaging agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonyl and acetic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3,4-bis(methylsulfamoyl)pyrrol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O6S2/c1-9-18(14,15)6-3-11(5-8(12)13)4-7(6)19(16,17)10-2/h3-4,9-10H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUFRUANHAJTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN(C=C1S(=O)(=O)NC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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